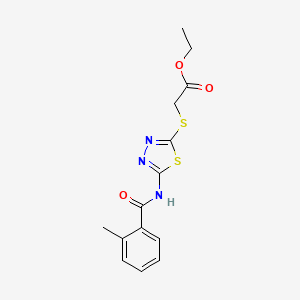
Ethyl 2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a thiadiazole ring, a benzoyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a reaction with 2-methylbenzoic acid or its derivatives.
Formation of the Ethyl Ester: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzoyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE can be compared with similar compounds such as:
ETHYL 2-(2-METHYLBENZOYL)ACETATE: This compound has a similar structure but lacks the thiadiazole ring.
ETHYL 3-OXO-3-(O-TOLYL)PROPANOATE: This compound has a similar ester group but differs in the overall structure and functional groups.
The uniqueness of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE lies in its combination of the thiadiazole ring, benzoyl group, and ethyl ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
InChI Key |
XMHKNWOAJRGIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















